

In-Depth Technical Guide: Physicochemical Characteristics of 1-Acetyl-4-(4-nitrophenyl)piperazine

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Compound of Interest

Compound Name: 1-Acetyl-4-(4-nitrophenyl)piperazine

Cat. No.: B094641

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of **1-Acetyl-4-(4-nitrophenyl)piperazine**. The document is intended for researchers, scientists, and professionals in the field of drug development. It includes a summary of its known physical and chemical properties, a detailed experimental protocol for a closely related synthesis, and an exploration of the potential biological activities and mechanisms of action of the broader class of nitrophenylpiperazine derivatives. All quantitative data is presented in structured tables for ease of reference. Furthermore, this guide features diagrams generated using Graphviz to illustrate key experimental and logical workflows.

Physicochemical Properties

1-Acetyl-4-(4-nitrophenyl)piperazine is a solid organic compound. Its core structure consists of a piperazine ring N-acetylated on one nitrogen and substituted with a 4-nitrophenyl group on the other. The presence of the nitro group, a strong electron-withdrawing group, and the amide functionality significantly influence its chemical properties.

General and Physical Properties

A summary of the key physicochemical properties of **1-Acetyl-4-(4-nitrophenyl)piperazine** is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₅ N ₃ O ₃	[1]
Molecular Weight	249.27 g/mol	[1]
Physical Form	Solid	
Melting Point	142-146 °C	[2]
Boiling Point	290 °C at 760 mmHg	[2]
CAS Number	16264-08-7	[1][3]

Chemical Identifiers

For unambiguous identification, a set of standard chemical identifiers for **1-Acetyl-4-(4-nitrophenyl)piperazine** is provided in Table 2.

Identifier	Value	Source
InChI	1S/C12H15N3O3/c1-10(16)13-6-8-14(9-7-13)11-2-4-12(5-3-11)15(17)18/h2-5H,6-9H2,1H3	[1]
InChI Key	QUZMCJMGHMRZHA-UHFFFAOYSA-N	[1]
SMILES	CC(N(CC1)CCN1C(C=C2)=C C=C2--INVALID-LINK--=O)=O	

Predicted Properties

While experimental data for certain properties are not readily available, computational predictions offer valuable insights. Table 3 lists the predicted LogP value for **1-Acetyl-4-(4-**

nitrophenyl)piperazine. The octanol-water partition coefficient (LogP) is a critical parameter in drug discovery, indicating the lipophilicity of a compound.

Property	Predicted Value	Source
LogP	1.30370	[2]

Note: Information regarding the solubility of **1-Acetyl-4-(4-nitrophenyl)piperazine** in common solvents such as water, methanol, ethanol, and DMSO, as well as its experimental pKa value, is not readily available in the reviewed literature. The acetylation of the piperazine nitrogen is expected to decrease its basicity compared to the parent compound.[\[4\]](#)

Experimental Protocols

Synthesis of N-Arylpiperazine Derivatives (General Protocol)

A direct, detailed experimental protocol for the synthesis of **1-Acetyl-4-(4-nitrophenyl)piperazine** is not explicitly available in the reviewed literature. However, a general procedure for the synthesis of acetylated N-arylpiperazines can be adapted from protocols for similar compounds. The following is a representative protocol for the acetylation of a thiazolinyphenyl-piperazine, which can serve as a methodological basis.[\[5\]](#)

Materials:

- Appropriate 2-(x-(piperazin-1-yl)phenyl)-4,5-dihydrothiazole (1 mmol)
- Acetic anhydride (1.2 mmol)
- Diethyl ether
- Water
- Brine
- Anhydrous Na₂SO₄

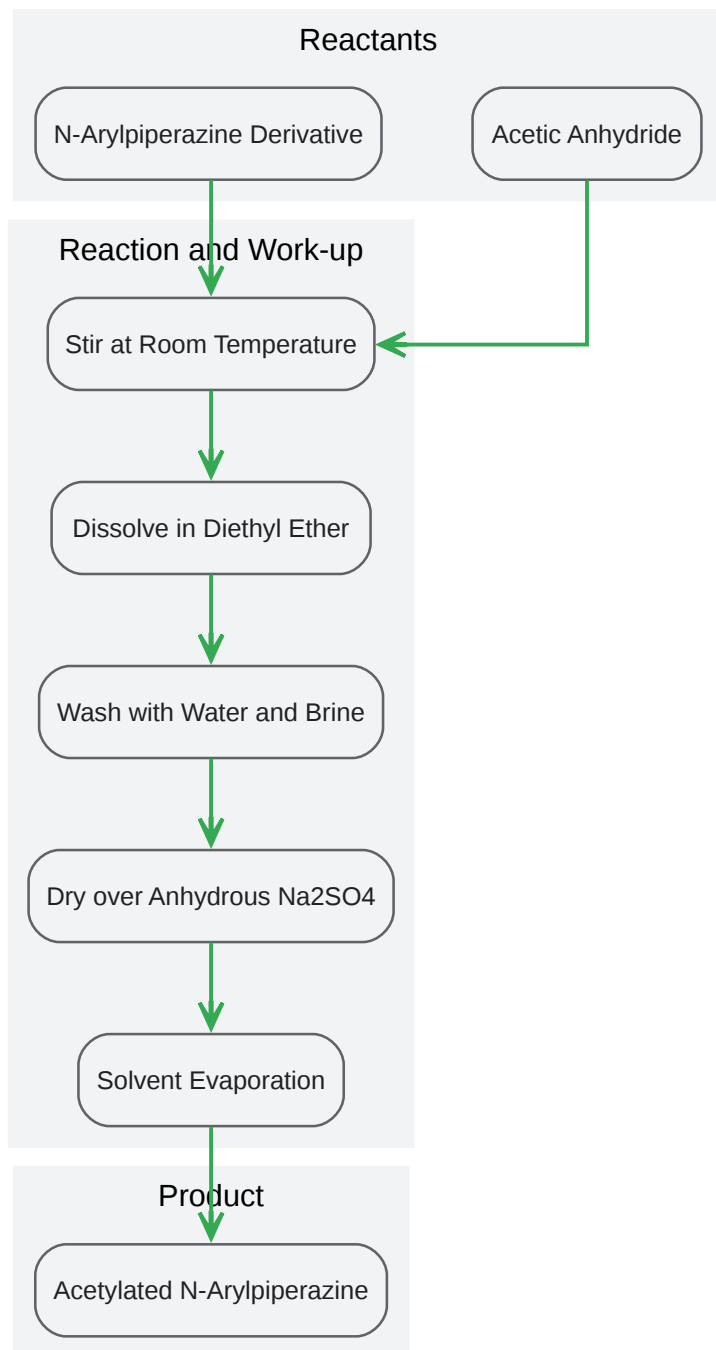
- 100 mL round-bottomed flask
- Magnetic stirrer

Procedure:

- In a 100 mL round-bottomed flask, combine the appropriate 2-(x-(piperazin-1-yl)phenyl)-4,5-dihydrothiazole (1 mmol) and acetic anhydride (1.2 mmol).
- Stir the mixture at room temperature for two hours.
- After the reaction is complete, dissolve the mixture in diethyl ether (20 mL).
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous Na_2SO_4 .
- Remove the solvent under vacuum to yield the acetylated product.

A logical workflow for this general synthesis is depicted in the following diagram:

General Synthesis Workflow for Acetylated N-Arylpiperazines

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General Synthesis Workflow

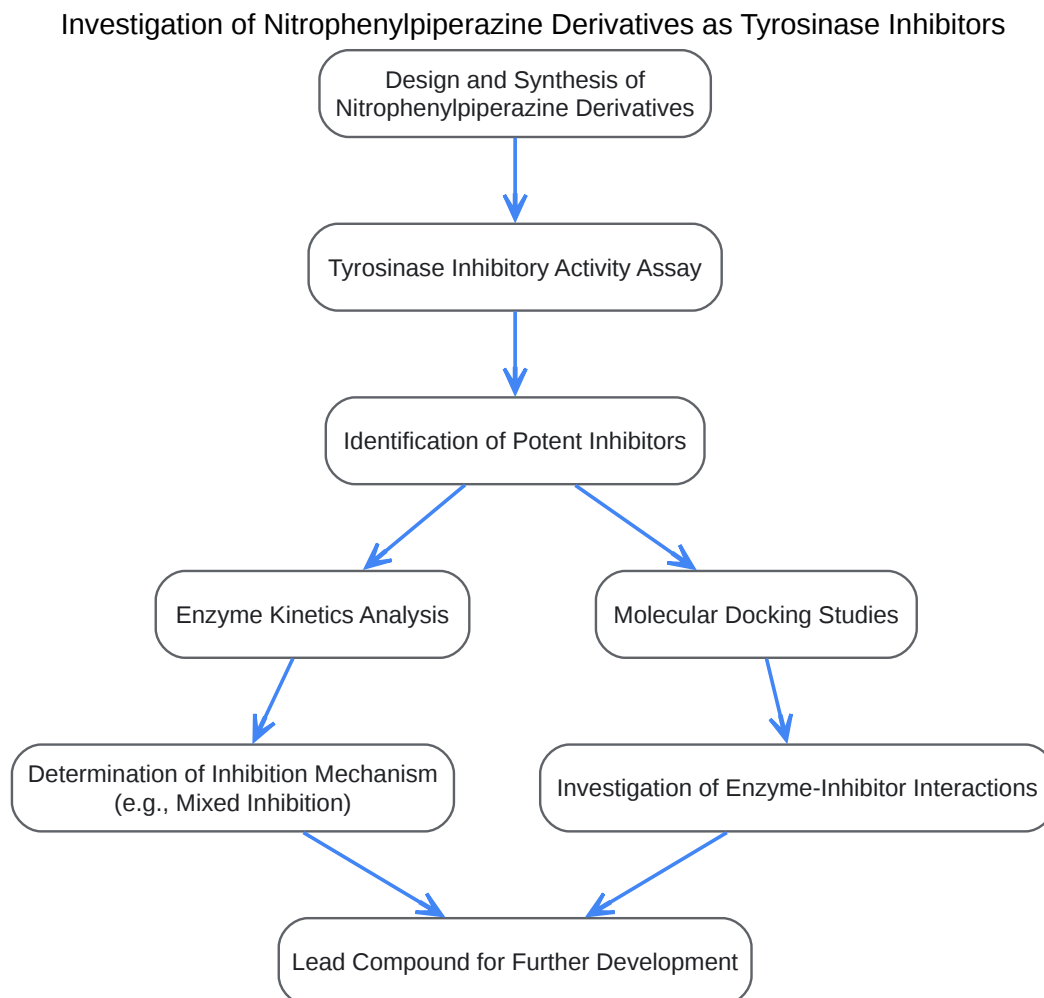
Biological Activity and Mechanism of Action

While specific studies on the signaling pathways and mechanism of action of **1-Acetyl-4-(4-nitrophenyl)piperazine** are limited, research on the broader class of nitrophenylpiperazine derivatives provides valuable insights into its potential biological activities.

Potential as Tyrosinase Inhibitors

A recent study designed and synthesized a series of 4-nitrophenylpiperazine derivatives as potential tyrosinase inhibitors.^[6] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the cosmetic and pharmaceutical industries. The study revealed that certain derivatives with specific substitutions on the piperazine ring exhibited significant tyrosinase inhibitory effects.^[6] The proposed mechanism for some derivatives was mixed-type inhibition.^[6] The piperazine ring is thought to provide a balance of flexibility and rigidity, allowing for proper orientation of the molecule within the active site of the enzyme.^[6]

The logical relationship for the investigation of nitrophenylpiperazine derivatives as tyrosinase inhibitors is shown below:



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Tyrosinase Inhibitor Investigation Workflow

Activity on Neurotransmitter Receptors

Piperazine derivatives are a well-established class of compounds with a wide range of activities on the central nervous system (CNS).[7] Many drugs containing the piperazine moiety act on neurotransmitter receptors, including serotonergic and dopaminergic receptors.[7] While the specific receptor-binding profile of **1-Acetyl-4-(4-nitrophenyl)piperazine** has not been

reported, its structural similarity to other N-arylpiperazines suggests potential activity at these targets.

Spectroscopic Data

Although Sigma-Aldrich indicates that they do not collect analytical data for this product, some spectroscopic information for the parent compound, 1-(4-Nitrophenyl)piperazine, is available and can provide a reference point.[8]

- ¹H NMR: A ¹H NMR spectrum for **1-Acetyl-4-(4-nitrophenyl)piperazine** is available on SpectraBase, though full access may require a subscription.
- IR and Mass Spectrometry: The NIST WebBook provides IR and mass spectrometry data for the parent compound, 1-(4-Nitrophenyl)piperazine.[8] These spectra can be useful for comparison and to identify characteristic peaks for the nitrophenyl and piperazine moieties.

Conclusion

1-Acetyl-4-(4-nitrophenyl)piperazine is a compound with well-defined basic physicochemical properties. While detailed experimental data on its solubility, pKa, and a specific synthesis protocol are not readily available in the public domain, information on related compounds provides a strong basis for experimental design. The biological activity of the broader class of nitrophenylpiperazine derivatives, particularly as enzyme inhibitors and potential CNS-active agents, suggests that **1-Acetyl-4-(4-nitrophenyl)piperazine** could be a valuable molecule for further investigation in drug discovery and development. This technical guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds.

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References

- 1. 16264-08-7[1-Acetyl-4-(4-nitrophenyl) piperazine -]- Jizhi Biochemical [acmec.com.cn]

- 2. 1-ACETYL-4-(4-NITROPHENYL)PIPERAZINE | CAS#:163061-74-3 | Chemsrsc [chemsrc.com]
- 3. 1-Acetyl-4-(4-nitrophenyl)piperazine | 16264-08-7 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]
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